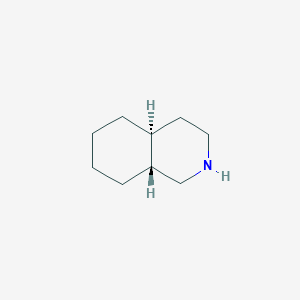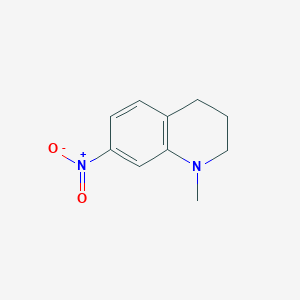
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12N2O2 . It is a derivative of tetrahydroquinoline, a class of compounds that have been of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline ring with a methyl group attached at the 1-position and a nitro group attached at the 7-position . The InChI key for this compound is UIQYGCGBKBKFJY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a solid compound . Its molecular weight is 192.21 . The predicted boiling point is 339.8±35.0 °C, and the predicted density is 1±0.06 g/cm3 .Applications De Recherche Scientifique
Medicinal Chemistry
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
- The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine 19 and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ 20 in 40% yield .
- These effects of 1-methyl THIQ are attributed to the fact that it is a well-characterized inhibitor of monoamine oxidase (MAO). Inhibition of MAO by 1-methyl THIQ causes elevation of serotonin in the rat striatum .
Organic Chemistry
- 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
- In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- N -benzyl THIQs are known to function as antineuroinflammatory agents .
Optical Discs
- 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is useful as a metal chelate azo for optical discs . This application could be in the field of Optical Engineering or Data Storage Technology . The specific methods of application or experimental procedures would depend on the exact type of optical disc and the specific requirements of the data storage system.
Fungicidal Activity
- 1,2,3,4-Tetrahydroquinoline, a similar compound, is used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity . This application is in the field of Agriculture or Pharmaceutical Chemistry . The methods of application would involve the synthesis of the specific compound and its application on the target fungi. The outcomes would be measured in terms of the effectiveness of the compound in inhibiting fungal growth.
Chemical Properties
- 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is an orange to red powder . This application could be in the field of Chemical Engineering or Material Science . The specific methods of application or experimental procedures would depend on the exact type of chemical process and the specific requirements of the material system .
Nitro Compounds
- Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This application is in the field of Organic Chemistry . The methods of application would involve the synthesis of the specific compound and its application in various chemical reactions .
Safety And Hazards
Propriétés
IUPAC Name |
1-methyl-7-nitro-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQYGCGBKBKFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467221 | |
| Record name | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | |
CAS RN |
39275-18-8 | |
| Record name | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


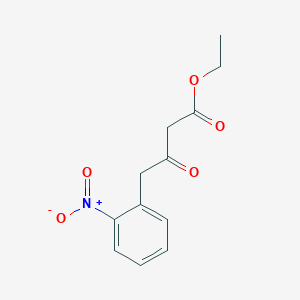
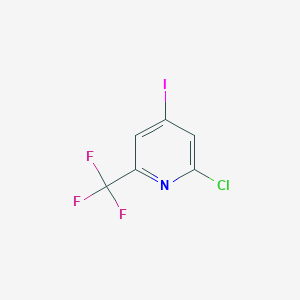
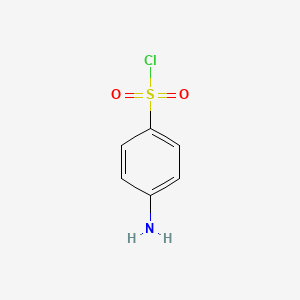
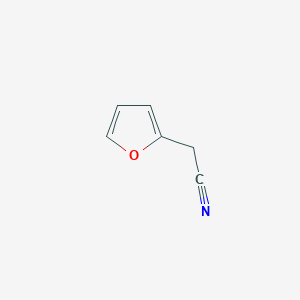
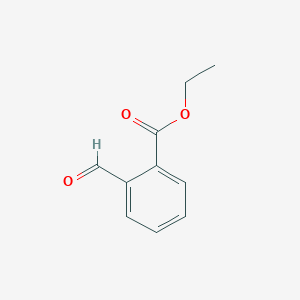
![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)
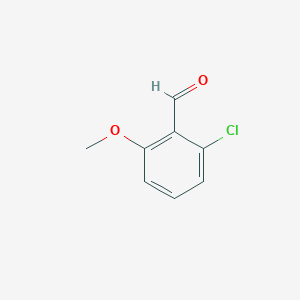
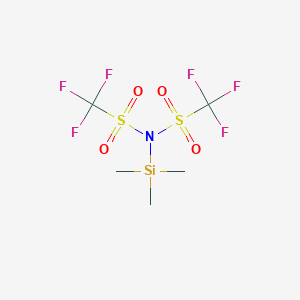
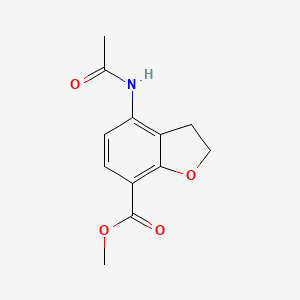
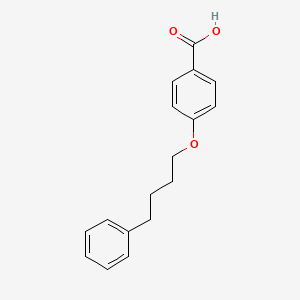
![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)
